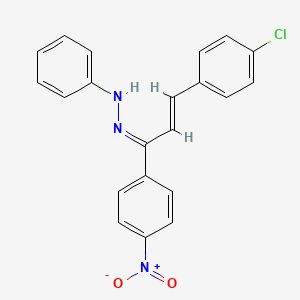
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone, or (E)-CPNP-NPH, is an organochlorine compound that has been widely used in scientific research and in the laboratory. It is a versatile compound, with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Atmospheric Occurrence of Nitrophenols
This review discusses the atmospheric presence of nitrophenols, detailing their sources, such as combustion processes and hydrolysis of pesticides, and their formation via atmospheric nitration. Although not directly related to the specified compound, this paper highlights the environmental impact and analytical detection techniques of nitrophenol compounds, which share a nitrophenyl group with the chemical (Harrison et al., 2005).
Impact of Chlorophenols on the Aquatic Environment
This extensive review evaluates the toxicity of chlorophenols to fish and their persistence in various environmental conditions. Chlorophenols, like the 4-chlorophenyl component of the queried compound, are known for their moderate toxic effects and the potential for bioaccumulation (Krijgsheld & Gen, 1986).
Anticancer Drugs with High Tumor Specificity
Research summarized in this article focuses on the tumor specificity and keratinocyte toxicity of compounds synthesized in the laboratory, including compounds with chlorophenyl groups. Such studies are crucial for developing new anticancer drugs with reduced side effects (Sugita et al., 2017).
properties
IUPAC Name |
N-[(E)-[(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-enylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-18-11-6-16(7-12-18)8-15-21(24-23-19-4-2-1-3-5-19)17-9-13-20(14-10-17)25(26)27/h1-15,23H/b15-8+,24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVJWPHEBRIOLJ-OPOGAHHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=C\C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



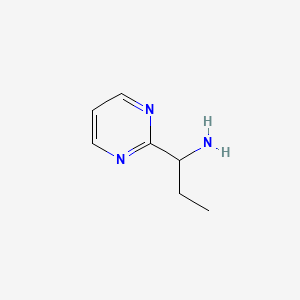
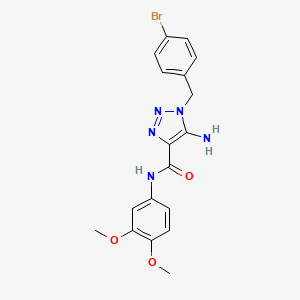

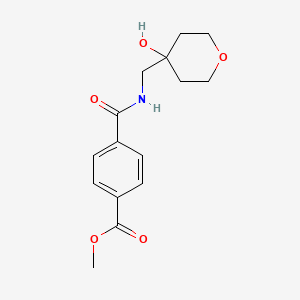

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)

![[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2570677.png)
![cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2570678.png)
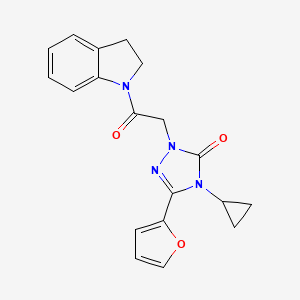
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2570682.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2570683.png)